molecular formula C8H10N2O2 B12533316 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide

Cat. No.: B12533316
M. Wt: 166.18 g/mol
InChI Key: AHAPOSLESLPAHS-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The reaction conditions often include the use of chloroform as a solvent and 1,4-diazabicyclo[2.2.2]octane as a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide is unique due to its specific isoxazole ring structure, which imparts distinct biological activities and chemical reactivity.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide, also known by its CAS number 946246-91-9, is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, with a molecular weight of 270.33 g/mol. The compound features a bicyclic structure that includes both cyclopentane and isoxazole moieties, which contribute to its biological properties.

PropertyValue
CAS Number946246-91-9
Molecular FormulaC₁₆H₁₈N₂O₂
Molecular Weight270.33 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including neuroprotective effects, anti-inflammatory properties, and potential anticancer activity.

Neuroprotective Effects

A study published in Frontiers in Pharmacology explored the neuroprotective effects of several derivatives related to this compound. It was found that certain derivatives could protect neuronal cells from oxidative stress-induced damage. The compound demonstrated significant protective effects in PC12 cells against sodium nitroprusside-induced toxicity, which is crucial for developing treatments for neurodegenerative diseases .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The structural components of the compound are believed to interact with specific biological targets involved in inflammatory pathways. This interaction could lead to the modulation of inflammatory responses, making it a candidate for further pharmacological evaluation .

Anticancer Activity

Research into the anticancer potential of this compound indicates promising results. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural features have been reported to exhibit IC50 values in the nanomolar range against specific cancer types . This suggests that this compound may also have significant anticancer activity.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various molecular targets such as protein kinases and receptors involved in cellular signaling pathways. This interaction could lead to downstream effects that mediate its biological activities .

Case Studies and Research Findings

  • Neuroprotection : In a study examining neuroprotective agents, derivatives similar to this compound were shown to significantly reduce cell death in neuronal cultures exposed to toxic agents .
  • Cancer Cell Inhibition : Research has documented the ability of related compounds to inhibit cancer cell growth effectively. For example, derivatives exhibited IC50 values as low as 30 nM against certain cancer cell lines .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)acetamide

InChI

InChI=1S/C8H10N2O2/c1-5(11)9-8-6-3-2-4-7(6)10-12-8/h2-4H2,1H3,(H,9,11)

InChI Key

AHAPOSLESLPAHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2CCCC2=NO1

Origin of Product

United States

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